3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a 5-chloro-2-methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiazolidine-2,4-dione moiety, which is known to interact with various biological targets.
Medicine
Medicinally, compounds containing the thiazolidine-2,4-dione core are often explored for their antidiabetic and anti-inflammatory properties. This specific compound could be a candidate for drug development targeting similar pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, the thiazolidine-2,4-dione ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar applications.
Troglitazone: A related compound that was used as an antidiabetic drug but was withdrawn due to safety concerns.
Uniqueness
What sets 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core with a piperidine ring and a sulfonylated aromatic group. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSUPAYUVZCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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